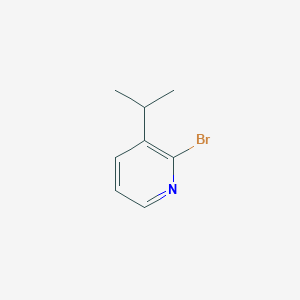![molecular formula C22H27NO4S B3034231 benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate CAS No. 147169-19-5](/img/structure/B3034231.png)
benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cyclization and Structural Analysis : A study by Cooper et al. (2000) focused on the cyclization of carbamates, including structures similar to benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate. They found that cyclization of these compounds can lead to the formation of dihydroindoles and tetrahydroquinolines, highlighting their potential in creating complex molecular structures. The research also reported on the X-ray crystal structures of related compounds, demonstrating their significance in structural chemistry (Cooper et al., 2000).
Synthetic Applications : Volonterio et al. (2002) discussed the use of similar compounds as synthetic equivalents for α-hydroxy and α-chloro benzyl carbanions. This study showcases the utility of these compounds in organic synthesis, particularly in the formation of complex organic molecules (Volonterio et al., 2002).
Mechanism-Based Inhibition Study : Another research by Fourneron et al. (1991) examined the inhibitory effects of various synthetic carbamates, including structures related to benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate, on human bile-salt-dependent lipase. This study provides insights into the potential biochemical interactions and mechanisms of these compounds (Fourneron et al., 1991).
Antimicrobial Activity : Carcanague et al. (2002) explored the antimicrobial properties of carbamates, demonstrating their potential as anti-Helicobacter pylori agents. This research highlights the medical and pharmaceutical applications of these compounds (Carcanague et al., 2002).
Chemical Transformations : Velikorodov et al. (2013) conducted studies on the chemical transformations of alkyl (4-aminophenyl)carbamates, which are structurally related to benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate. Their work contributes to the understanding of the chemical behavior of these compounds in various reactions (Velikorodov et al., 2013).
Propiedades
IUPAC Name |
benzyl N-[cyclohexyl-(4-methylphenyl)sulfonylmethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-17-12-14-20(15-13-17)28(25,26)21(19-10-6-3-7-11-19)23-22(24)27-16-18-8-4-2-5-9-18/h2,4-5,8-9,12-15,19,21H,3,6-7,10-11,16H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHWEXDHOOYBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2CCCCC2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



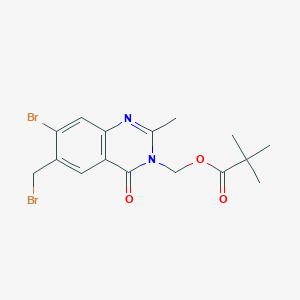

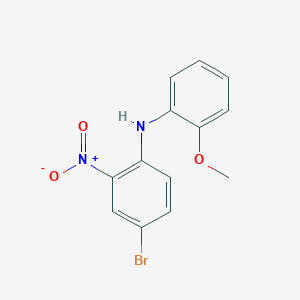
![(3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3034154.png)
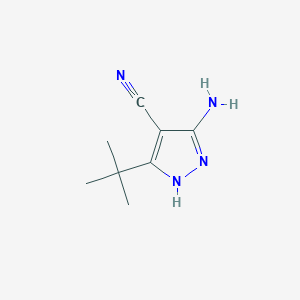
![Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3034158.png)
![4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol](/img/structure/B3034159.png)

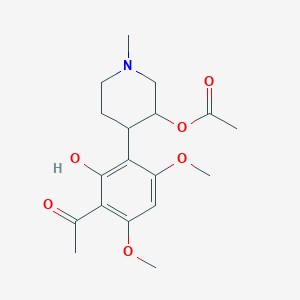
![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B3034164.png)
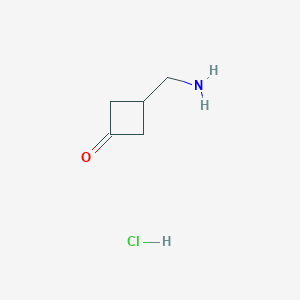
![2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione](/img/structure/B3034166.png)
